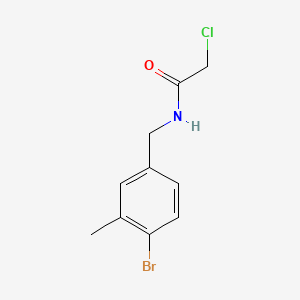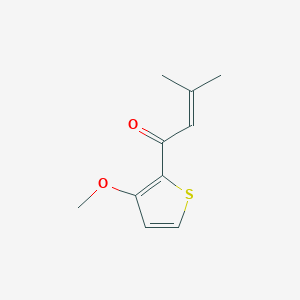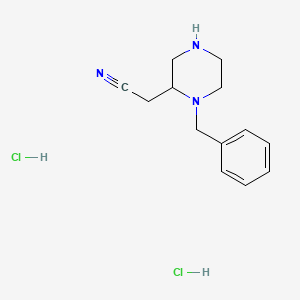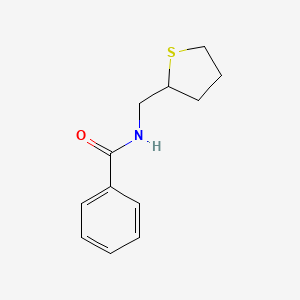
N-(thiolan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiolan-2-ylmethyl)benzamide, also known as TMB-8, is a synthetic compound that has been extensively studied for its effects on intracellular calcium signaling. TMB-8 is a potent inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for pumping calcium ions from the cytoplasm into the sarcoplasmic reticulum in muscle cells.
Aplicaciones Científicas De Investigación
N-(thiolan-2-ylmethyl)benzamide has been widely used in scientific research to study the role of intracellular calcium signaling in various physiological processes. It has been shown to inhibit the release of calcium from the sarcoplasmic reticulum in muscle cells, leading to a decrease in muscle contraction. N-(thiolan-2-ylmethyl)benzamide has also been used to study the role of calcium signaling in platelet activation, insulin secretion, and apoptosis.
Mecanismo De Acción
N-(thiolan-2-ylmethyl)benzamide works by binding to the SERCA pump and inhibiting its activity. This leads to an accumulation of calcium ions in the cytoplasm, which can have various physiological effects depending on the cell type. In muscle cells, the inhibition of the SERCA pump leads to a decrease in muscle contraction. In platelets, the inhibition of calcium signaling leads to a decrease in platelet activation and aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(thiolan-2-ylmethyl)benzamide depend on the cell type and the concentration of the compound used. In muscle cells, N-(thiolan-2-ylmethyl)benzamide has been shown to decrease muscle contraction and relaxation. In platelets, N-(thiolan-2-ylmethyl)benzamide has been shown to decrease platelet activation and aggregation. N-(thiolan-2-ylmethyl)benzamide has also been shown to inhibit insulin secretion in pancreatic beta cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(thiolan-2-ylmethyl)benzamide in lab experiments is its potency and specificity for the SERCA pump. N-(thiolan-2-ylmethyl)benzamide is a potent inhibitor of the SERCA pump and does not affect other calcium channels or pumps. However, one limitation of using N-(thiolan-2-ylmethyl)benzamide is its potential toxicity at high concentrations. N-(thiolan-2-ylmethyl)benzamide can also be difficult to work with due to its solubility properties.
Direcciones Futuras
Future research on N-(thiolan-2-ylmethyl)benzamide could focus on its potential therapeutic applications in diseases that involve abnormal calcium signaling, such as heart failure and neurodegenerative diseases. N-(thiolan-2-ylmethyl)benzamide could also be used to study the role of calcium signaling in cancer cells and to develop new cancer therapies. Additionally, further studies could be conducted to optimize the synthesis and solubility of N-(thiolan-2-ylmethyl)benzamide for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(thiolan-2-ylmethyl)benzamide involves the reaction of 2-mercaptoethanol with 2-chloromethylbenzamide in the presence of a base such as sodium hydroxide. The resulting product is then purified by column chromatography to obtain pure N-(thiolan-2-ylmethyl)benzamide.
Propiedades
IUPAC Name |
N-(thiolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQUMPWQPAYSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

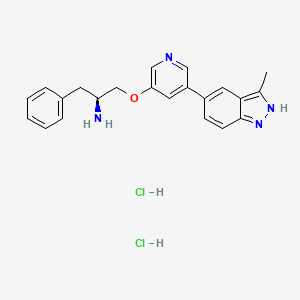
![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)
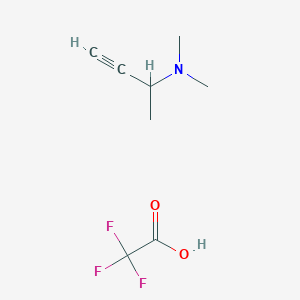
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
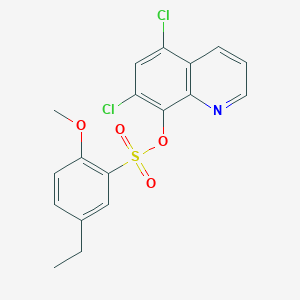
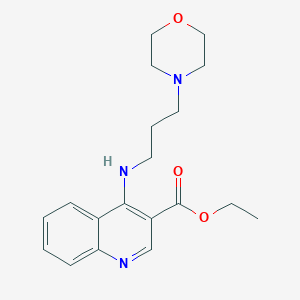
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)


